2-(2-Methylbutan-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

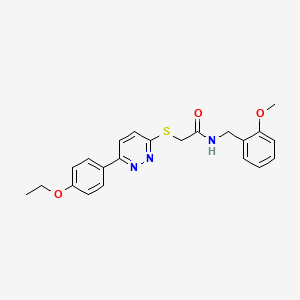

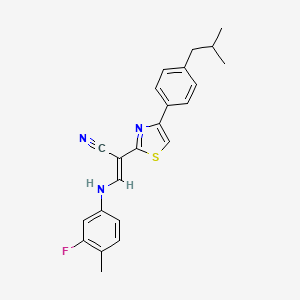

“2-(2-Methylbutan-2-yl)benzoic acid” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 2-tert-pentylbenzoic acid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a carboxylic acid group and a 2-methylbutan-2-yl group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 84-86 degrees Celsius .Aplicaciones Científicas De Investigación

1. Ultraviolet Light Absorption

A study conducted by Denghel, Leibold, and Göen (2019) revealed that 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328), which contains a structure similar to 2-(2-Methylbutan-2-yl)benzoic acid, is used as an ultraviolet light (UV) absorber. This compound is added to plastics and other polymeric substances to prevent degradation from light exposure. The research focused on the in vitro oxidative phase I metabolites of UV 328, using human liver microsomes and liquid chromatography-tandem mass spectrometry for analysis (Denghel, Leibold, & Göen, 2019).

2. Corrosion Inhibition

Rbaa et al. (2020) synthesized new benzimidazole derivatives based on 8-hydroxyquinoline, including 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid (QN1). These compounds demonstrated significant inhibitory efficiency in corrosion protection of steel in acidic conditions. The study included potentiodynamic polarization, impedance spectroscopy, and surface analysis techniques (Rbaa et al., 2020).

3. Chemical Synthesis and Modification

Various studies have focused on the synthesis and modification of compounds structurally related to this compound. For instance, Yu et al. (2014) discussed the facile synthesis of 2-methylenecyclobutanones, a class of potentially useful building blocks in synthesis, which could undergo Baeyer–Villiger oxidation to produce 4-methylenebutanolides (Yu et al., 2014). Additionally, Anelli, Montanari, and Quici (2003) presented a general synthetic method for the oxidation of primary alcohols to aldehydes, including compounds like (S)-(+)-2-Methylbutanal, providing a pathway for the synthesis of related benzoic acid derivatives (Anelli, Montanari, & Quici, 2003).

4. Antimicrobial Activities

Compounds like benzothiazole-imino-benzoic acid ligands and their metal complexes, which have structural similarities to this compound, have been studied for their antimicrobial properties. Mishra et al. (2019) synthesized these compounds and tested their effectiveness against various bacterial strains, demonstrating their potential as antimicrobial agents (Mishra et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-methylbutan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-12(2,3)10-8-6-5-7-9(10)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUJPVTUKBTYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2475455.png)

![N-[(4-methylphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2475456.png)

![(Z)-8'H-7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2475461.png)

![3-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475463.png)

amine dihydrochloride](/img/structure/B2475465.png)

![4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2475468.png)

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2475469.png)

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-iodophenyl)methanone](/img/structure/B2475473.png)